(3,4-二氟苯基)(哌啶-4-基)甲酮

描述

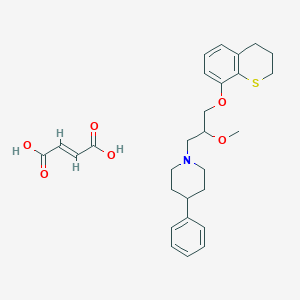

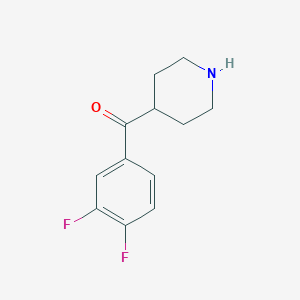

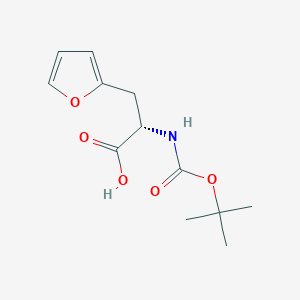

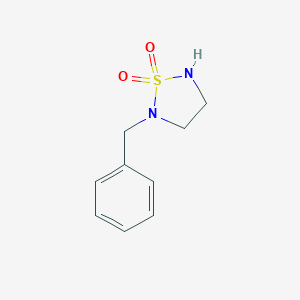

(3,4-Difluorophenyl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C12H13F2NO and its molecular weight is 225.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3,4-Difluorophenyl)(piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Difluorophenyl)(piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

PI3K/AKT/MTOR 信号通路抑制

PI3K/AKT/MTOR 信号通路在肿瘤细胞生长和增殖中起着至关重要的作用。Hu7691 是浙江大学开发的一种选择性 AKT 抑制剂。它破坏了这条通路,有可能抑制肿瘤进展 .

药代动力学和生物利用度

开发了一种经验证的超高效液相色谱-串联质谱 (UPLC-MS/MS) 方法来测定犬血浆中的 Hu7691。结果表明剂量依赖性药代动力学,犬口服生物利用度高 .

化学衍生物和合成

研究人员使用 哌啶-4-羧酸 和 1,3-二氟苯 合成了新型 N-取代的 6-氟-3-(哌啶-4-基)-1,2-苯并恶唑衍生物。这些衍生物表现出有希望的性质,并且以良好的收率获得 .

基态密度泛函理论 (DFT)

DFT 计算已被用来理解包含 (3,4-二氟苯基)(哌啶-4-基)甲酮 的分子的电子基态结构。这种方法提供了对电子密度分布和能量的见解 .

钾离子通道阻滞剂

虽然与 Hu7691 没有直接关系,但其化学结构表明其具有作为钾离子通道阻滞剂的潜力。这种阻滞剂在治疗自身免疫性疾病和炎症性疾病方面具有价值 .

安全和危害

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

(3,4-difluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQMAQQVRQINKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562899 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149452-43-7 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)